molecular formula C10H13FN2O B13576142 4-(3-Fluorophenoxy)butanimidamide

4-(3-Fluorophenoxy)butanimidamide

Cat. No.: B13576142
M. Wt: 196.22 g/mol
InChI Key: ZLXJCTZVEBXYSP-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)butanimidamide is an organic compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol It is characterized by the presence of a fluorophenoxy group attached to a butanimidamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenoxy)butanimidamide typically involves the reaction of 3-fluorophenol with butanimidamide under specific conditions. One common method includes the use of an inorganic base to facilitate the reaction . The reaction conditions often involve controlled temperatures and the use of solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and the reaction conditions are optimized for efficiency and cost-effectiveness. The use of crystallization methods for separation and purification is preferred over extraction and column isolation due to its simplicity and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenoxy)butanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorophenoxy group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenoxybutanoic acid derivatives, while substitution reactions can produce a variety of substituted butanimidamides.

Scientific Research Applications

4-(3-Fluorophenoxy)butanimidamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenoxy)butanimidamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group plays a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-Fluorophenoxy)butanimidamide include:

  • 4-(4-Fluorophenoxy)butanimidamide
  • 4-(3-Chlorophenoxy)butanimidamide
  • 4-(3-Bromophenoxy)butanimidamide

Uniqueness

This compound is unique due to the presence of the fluorine atom in the phenoxy group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

4-(3-Fluorophenoxy)butanimidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C11H13FNO2
  • Molecular Weight : 215.23 g/mol
  • IUPAC Name : this compound

The presence of the fluorine atom in the phenoxy group is significant as it can influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound is believed to modulate enzyme activity and receptor binding, which can lead to various physiological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
  • Anti-inflammatory Effects : It has demonstrated the ability to reduce inflammation in preclinical models, indicating its possible use in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary data suggest that it possesses antimicrobial activity against various pathogens.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Studies :
    • A study published in Journal of Medicinal Chemistry reported that this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity.
  • Anti-inflammatory Research :
    • In a model of acute inflammation, the compound reduced edema significantly compared to control groups, demonstrating its potential as an anti-inflammatory drug.
  • Antimicrobial Testing :
    • A preliminary screening against Gram-positive and Gram-negative bacteria revealed moderate antibacterial activity, suggesting further exploration for potential therapeutic applications.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AnticancerInduces apoptosis in cancer cell linesJournal of Medicinal Chemistry
Anti-inflammatoryReduces edema in acute inflammation modelsExperimental Biology
AntimicrobialModerate activity against bacterial strainsMicrobial Drug Resistance

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

4-(3-fluorophenoxy)butanimidamide

InChI

InChI=1S/C10H13FN2O/c11-8-3-1-4-9(7-8)14-6-2-5-10(12)13/h1,3-4,7H,2,5-6H2,(H3,12,13)

InChI Key

ZLXJCTZVEBXYSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)OCCCC(=N)N

Origin of Product

United States

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